4'-Hydroxychalcone

描述

对-肉桂酰苯酚,也称为4-羟基查耳酮,是一种具有多种生物活性的查耳酮代谢物。它以其抗炎和抗血管生成特性而闻名。 该化合物抑制活化的 B 细胞核因子 κ 轻链增强子 (NF-κB) 途径的激活,并激活骨形态发生蛋白 (BMP) 信号传导 .

作用机制

对-肉桂酰苯酚主要通过抑制 NF-κB 途径和激活 BMP 信号传导来发挥作用。该化合物与特定分子靶点相互作用,包括 TNF-α 诱导的 NF-κB 途径成分和 BMP 受体。 这种双重作用有助于减少炎症并促进骨形成 .

类似化合物:

肉桂酸: 共享肉桂酰基,但缺少酚羟基。

查耳酮: 对-肉桂酰苯酚的母体化合物,在芳香环上缺少羟基。

黄酮类: 一类结构上与查耳酮相关的化合物,具有额外的羟基和环结构。

独特性: 对-肉桂酰苯酚的独特性在于其肉桂酰基和酚羟基的特定组合,赋予其独特的生物活性,特别是其在抑制 NF-κB 和激活 BMP 信号传导方面的双重作用 .

生化分析

Biochemical Properties

4’-Hydroxychalcone has been shown to interact with various biomolecules. It inhibits TNFα-induced NF-κB activation via proteasome inhibition . This interaction suggests that 4’-Hydroxychalcone may play a role in modulating inflammatory responses .

Cellular Effects

4’-Hydroxychalcone has been found to have significant effects on various types of cells. It induces a rapid potassium release from mitochondrial vesicles and causes deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria . This suggests that 4’-Hydroxychalcone may influence cell function by affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxychalcone involves its interaction with the proteasome, a protein complex that degrades unneeded or damaged proteins . By inhibiting the proteasome, 4’-Hydroxychalcone prevents the activation of NF-κB, a protein complex that controls DNA transcription and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxychalcone have been observed over time. For instance, in a study on intestinal tumorigenesis, mice were fed 4’-Hydroxychalcone for a period of 12 weeks, and significant decreases in the number and size of colon adenomas were observed .

Dosage Effects in Animal Models

The effects of 4’-Hydroxychalcone vary with different dosages in animal models. In a study on mice, a dosage of 10 mg/kg/day of 4’-Hydroxychalcone was found to significantly decrease the number of colon adenomas .

Metabolic Pathways

4’-Hydroxychalcone is involved in the flavonoid biosynthesis pathway . It is a biogenetic precursor of flavonoids and isoflavonoids, which are abundant in plants .

Subcellular Localization

Based on its known interactions and effects, it is likely that it may be localized in the cytoplasm, where it can interact with the proteasome and other cellular components .

准备方法

合成路线和反应条件: 对-肉桂酰苯酚可以通过在碱 (如氢氧化钠) 存在下,苯甲醛和苯乙酮之间的克莱森-施密特缩合反应合成。反应通常在室温下于乙醇-水混合物中进行。 然后通过重结晶纯化产物 .

工业生产方法: 对-肉桂酰苯酚的工业生产遵循类似的合成路线,但规模更大。 反应条件针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如柱色谱 .

反应类型:

常用试剂和条件:

氧化: 铬酸、高锰酸钾和过氧化氢。

还原: 硼氢化钠、氢化铝锂。

取代: 卤素 (氯、溴)、硝化试剂 (硝酸)。

主要产品:

氧化: 醌类。

还原: 氢醌。

取代: 对-肉桂酰苯酚的卤代或硝基衍生物

科学研究应用

对-肉桂酰苯酚在科学研究中具有广泛的应用:

化学: 用作合成各种有机化合物的先驱。

生物学: 研究了其在抑制 NF-κB 途径和激活 BMP 信号传导中的作用,这在炎症和骨形成中至关重要

医学: 研究了其在治疗高醛固酮症、炎症和肾损伤中的潜在治疗作用.

工业: 用于开发抗炎和抗血管生成剂.

相似化合物的比较

Cinnamic Acid: Shares the cinnamoyl group but lacks the phenolic hydroxyl group.

Chalcone: The parent compound of P-Cinnamoylphenol, lacking the hydroxyl group on the aromatic ring.

Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and ring structures.

Uniqueness: P-Cinnamoylphenol is unique due to its specific combination of the cinnamoyl group and the phenolic hydroxyl group, which confer its distinctive biological activities, particularly its dual role in inhibiting NF-κB and activating BMP signaling .

属性

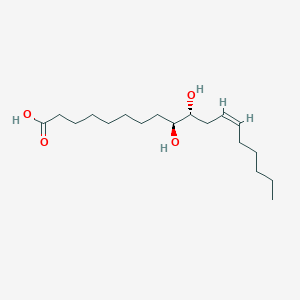

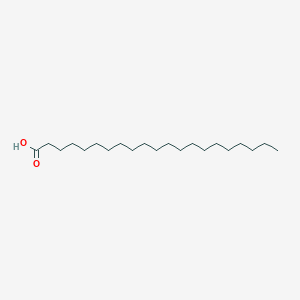

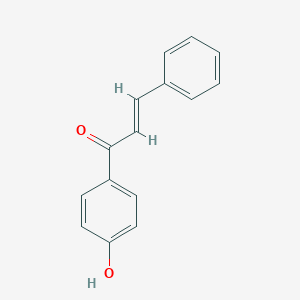

IUPAC Name |

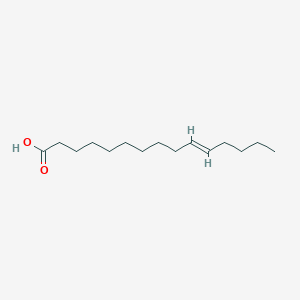

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHGNXFYLAJDIN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859756 | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-25-2, 38239-52-0 | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Hydroxychalcone exert its cytotoxic effects?

A1: While the exact mechanism is still under investigation, research suggests this compound may exert its cytotoxic effects through various pathways, including:

- Interference with Mitochondrial Function: this compound and related compounds have been shown to disrupt mitochondrial energy transfer reactions and membrane permeability, potentially leading to cell death. []

- Induction of Oxidative Stress: This compound has demonstrated the ability to modulate reactive oxygen species (ROS) production. In certain contexts, this modulation might contribute to its cytotoxic effects. []

- Interaction with DNA Topoisomerase I: Some studies suggest that certain this compound derivatives can interfere with mammalian DNA topoisomerase I activity, potentially affecting DNA replication and repair processes in cancer cells. []

Q2: Can you elaborate on the impact of this compound on glutathione S-transferase (GST) activity?

A2: this compound has been identified as a competitive inhibitor of human GST, with a Ki constant in the micromolar range. This inhibition could have implications for cellular detoxification processes and potentially enhance the efficacy of certain drugs. []

Q3: What is the role of this compound in modulating inflammatory responses?

A3: Research suggests this compound may exert anti-inflammatory effects. In a study involving a cisplatin-induced genotoxicity model, this compound attenuated the production of reactive oxygen species (ROS) and reduced the number of micronucleated cells, indicating a protective effect against inflammation and DNA damage. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H12O2, and its molecular weight is 224.25 g/mol.

Q5: What are the key spectroscopic characteristics of this compound?

A5: Key spectroscopic data for characterizing this compound include:

- IR Spectroscopy: Characteristic absorptions for C=C bonds, C=O stretching, and O-H stretching can be observed. [, , ]

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of characteristic structural features like the vinyl double bond and the aromatic rings. [, , ]

Q6: How does the formation of inclusion complexes with cyclodextrins impact the stability of this compound?

A6: Studies demonstrate that this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation significantly enhances the compound's thermal stability, as evidenced by an increase in the starting decomposition temperature. []

Q7: Does this compound exhibit any catalytic activities?

A7: While not extensively explored as a catalyst, the presence of the α, β-unsaturated ketone moiety suggests potential for catalytic activity in specific reactions. Further research is needed to explore its catalytic potential.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has been used to:

- Investigate Conformational Preferences: Theoretical calculations, such as density functional theory (DFT), have been employed to determine the most stable conformations of this compound, providing insights into its structure-activity relationships. []

- Screen for Potential Drug Interactions: Molecular docking studies have been conducted to explore the binding affinities of this compound and its derivatives with biological targets, including efflux pumps in bacteria, providing insights into potential antimicrobial activities. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Research indicates that even subtle structural changes can significantly impact the biological activity of this compound:

- Cytotoxicity: The introduction of a piperidinomethyl group at the 3' position of this compound has been shown to significantly enhance its cytotoxic activity against PC-3 cancer cells. []

- GST Inhibition: The presence and position of substituents on the aromatic rings can influence the inhibitory potency against GST. For instance, 4-fluorochalcone exhibited stronger GST inhibition compared to other tested chalcones. []

- Antioxidant Activity: The presence and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. Compounds with at least one hydroxyl group in each aromatic ring tend to display higher antioxidant capacity. []

- Estrogenic Activity: The position of hydroxyl groups is essential for estrogenic activity, with 4-hydroxychalcone and 2-hydroxychalcone showing higher estrogenic activity than the parent chalcone. []

Q10: How does the degree of hydroxylation affect the ability of this compound and related compounds to inhibit membrane fusion?

A10: The presence of at least two hydroxyl groups in both aromatic rings appears crucial for the inhibition of calcium-mediated membrane fusion. This property is particularly relevant in the context of potential antiviral activity, as membrane fusion is a critical step in viral entry into host cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。